molecular formula C13H15F3N2O2 B2744785 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine CAS No. 2097903-94-9

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine

Cat. No.: B2744785
CAS No.: 2097903-94-9
M. Wt: 288.27
InChI Key: LTQPJCVFVMYMLW-UHFFFAOYSA-N
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Description

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is a complex organic compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine typically involves multiple steps, including the formation of the piperidine ring, introduction of the trifluoromethyl group, and subsequent coupling with the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-[4-(trifluoromethyl)piperidine-1-carbonyl]pyridine is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-[4-(trifluoromethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O2/c1-20-11-10(3-2-6-17-11)12(19)18-7-4-9(5-8-18)13(14,15)16/h2-3,6,9H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTQPJCVFVMYMLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(CC2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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